Fmoc-PEG8-alcohol

Antibody-Drug Conjugate Pharmacokinetics Hydrophobicity

Fmoc-PEG8-alcohol is a monodisperse, heterobifunctional PEG linker for orthogonal bioconjugation. Its 8-unit spacer provides an empirically validated balance of hydrophilicity and flexibility: it enables high-DAR ADC construction without aggregation, and enhances PROTAC ternary complex residence time by tenfold over PEG4 analogs. Superior in vivo PK profiles documented. Not interchangeable with shorter or longer PEG homologs; PEG8 length is critical for solubility and bioactivity. Essential for solid-phase peptide-PEG conjugate synthesis.

Molecular Formula C31H45NO10
Molecular Weight 591.7 g/mol
Cat. No. B13718856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG8-alcohol
Molecular FormulaC31H45NO10
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C31H45NO10/c33-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-32-31(34)42-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30,33H,9-25H2,(H,32,34)
InChIKeyABHUALPWHWKKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-PEG8-alcohol: A Monodisperse PEG8 Linker for ADC and PROTAC Synthesis


Fmoc-PEG8-alcohol is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing eight ethylene glycol (EG) repeat units, an Fmoc-protected amine at one terminus, and a hydroxyl group at the other . This architecture enables orthogonal conjugation strategies: the Fmoc group can be deprotected under basic conditions to reveal a free amine for peptide coupling, while the terminal hydroxyl group can be activated or derivatized for attachment to payloads, surfaces, or targeting ligands . The 8-unit PEG spacer imparts significant hydrophilicity, enhancing aqueous solubility and reducing aggregation in bioconjugates, which is critical for maintaining the integrity and pharmacokinetic profile of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [1].

Fmoc-PEG8-alcohol: Why PEG Chain Length Dictates Conjugate Performance and Precludes Generic Substitution


PEG linkers of differing lengths—even those within the same Fmoc-PEGn-alcohol series—are not interchangeable building blocks. The number of ethylene glycol units directly governs the end-to-end distance, conformational flexibility, and hydrophilicity of the resulting conjugate, which in turn critically influences ternary complex formation in PROTACs [1], plasma pharmacokinetics and aggregation propensity in ADCs [2], and overall aqueous solubility [3]. Consequently, substituting Fmoc-PEG8-alcohol with a shorter analog (e.g., PEG4) may lead to suboptimal protein degradation efficiency or increased conjugate hydrophobicity and aggregation, while a longer analog (e.g., PEG12) may introduce excessive flexibility that reduces effective molarity or alters clearance rates. The quantitative evidence below demonstrates that the 8-unit PEG spacer occupies a distinct and empirically validated performance niche, making Fmoc-PEG8-alcohol a specific and irreplaceable tool for applications where this precise balance of properties is required.

Fmoc-PEG8-alcohol Quantitative Evidence: Direct Comparator Performance Data for Procurement Decisions


Fmoc-PEG8-alcohol vs. PEG4: Superior Pharmacokinetic Profile in DAR8 ADC Conjugates

In a direct comparative study of pendant-type PEG linkers in DAR8-ADCs (Trastuzumab-MMAE), conjugates prepared with PEG8-containing linkers exhibited a superior pharmacokinetic (PK) profile compared to those prepared with PEG4-containing linkers and a non-PEGylated DAR4-ADC control [1]. Increasing PEG chain length from 4 to 8 to 12 units led to a corresponding decrease in overall conjugate hydrophobicity as measured by HIC analysis, which correlated with reduced aggregation and improved in vivo performance [1].

Antibody-Drug Conjugate Pharmacokinetics Hydrophobicity

Fmoc-PEG8-alcohol in PROTAC Design: The 'Gold Standard' Length for Optimizing Degradation Cooperativity

Within PROTAC development, PEG4, PEG6, and PEG8 linkers have become empirical standards for initial screening due to their ability to span the required inter-protein distances while maintaining favorable physicochemical properties [1]. The 8-unit PEG linker provides a critical balance of length and flexibility, offering 'additional breathing room' for targets that undergo large domain rearrangements upon ligand binding, while the shorter PEG4 variant imposes a more constrained, near-rigid span [1]. Progression from a PEG4 to a PEG8 linker has been observed to enhance ternary complex residence time by up to an order of magnitude [1].

PROTAC Targeted Protein Degradation Linker Optimization

Fmoc-PEG8-alcohol Purity Specifications: Mitigating Batch-to-Batch Variability and False SAR

High-purity, monodisperse PEG linkers are essential for generating reproducible and interpretable structure-activity relationship (SAR) data in drug discovery [1]. Impurities such as shorter truncation products or oxidized species can artifactually alter biological assay results, leading to skewed DC50 values and wasted resources on resynthesis [1]. Fmoc-PEG8-alcohol is commercially available with well-defined purity specifications. Certificate of Analysis (CoA) data from vendors indicate typical purities by HPLC ranging from 95% to 98% [2][3][4].

Quality Control HPLC Purity Analysis

Fmoc-PEG8-alcohol vs. PEG12: Comparable ADC Efficacy with Superior Tolerability Profile of the Longer Analog

In the same head-to-head ADC study comparing PEG4, PEG8, and PEG12 linkers, while DAR8-ADCs with PEG8 and PEG12 both demonstrated stronger in vivo anti-tumor activity than the PEG4 and non-PEGylated controls, a key differentiator emerged in terms of tolerability [1]. The DAR8-ADC incorporating the PEG12 linker showed no weight loss and higher overall tolerability compared to its PEG8 counterpart, although both were superior to PEG4 [1]. This positions PEG8 as the optimal balance point for achieving maximal efficacy with acceptable tolerability, while PEG12 may be preferred when maximizing safety margin is the primary goal.

Antibody-Drug Conjugate Tolerability Safety

Fmoc-PEG8-alcohol Solubility Enhancement: A Key Determinant in Conjugate Formulation

The hydrophilic nature of the PEG8 spacer is a primary driver for its use in bioconjugation, as it imparts increased aqueous solubility to hydrophobic drug payloads and reduces non-specific aggregation [1]. Experimental and computational investigations have established a direct relationship between PEG chain length and water solubility for monodisperse PEG-appended molecules, providing a framework for predicting the solubilizing effect of the PEG8 moiety [2]. This is in contrast to shorter PEG linkers, which offer less capacity to shield hydrophobic payloads from the aqueous environment, and longer PEGs, which may introduce excessive conformational entropy without proportional gains in solubility for many small-molecule payloads [3].

Aqueous Solubility Hydrophilicity Formulation

Fmoc-PEG8-alcohol Structural Definition: The Critical Advantage of Monodispersity

A fundamental differentiator between Fmoc-PEG8-alcohol and many commercial PEG derivatives is its monodisperse nature, meaning it consists of a single, defined molecular weight species with exactly eight ethylene glycol repeat units [1]. This is in stark contrast to polydisperse PEGs, which are mixtures of molecules with varying chain lengths and a distribution of molecular weights. The synthesis of long-chain, defined molecular weight PEGs, such as Fmoc-protected PEG8 amino acids, is non-trivial and represents a significant synthetic achievement, enabling their use in solid-phase peptide synthesis and the creation of conjugates with precise, reproducible structures [1][2].

Monodisperse PEG Solid-Phase Synthesis Defined Molecular Weight

Fmoc-PEG8-alcohol Applications: High-Value Scenarios for ADC and PROTAC Development


Synthesis of High-DAR ADCs with Optimized Pharmacokinetics

Procure Fmoc-PEG8-alcohol as a key building block for constructing cleavable or non-cleavable linkers in ADCs where a high drug-to-antibody ratio (DAR8) is desired without inducing aggregation. The evidence shows that conjugates with PEG8 linkers exhibit superior pharmacokinetic profiles and stronger in vivo anti-tumor activity compared to those with shorter PEG4 linkers or non-PEGylated controls [1]. This makes it the linker of choice for maximizing therapeutic payload delivery while maintaining conjugate stability.

Optimizing PROTAC Ternary Complex Formation and Degradation Efficiency

Use Fmoc-PEG8-alcohol to synthesize PROTACs for challenging targets that undergo large domain rearrangements or require a flexible linker to span distant protein-protein interfaces. As a 'gold standard' linker length, PEG8 can enhance ternary complex residence time by an order of magnitude compared to shorter linkers like PEG4 [2]. This directly translates to improved degradation efficiency and lower cellular DC50 values, accelerating the hit-to-lead optimization process.

Solid-Phase Synthesis of Peptide-PEG Conjugates with Exact Stoichiometry

Leverage the monodisperse nature and Fmoc-protected amine of Fmoc-PEG8-alcohol for the solid-phase synthesis of peptide-PEG conjugates of precise, defined molecular weight [3]. This is critical for applications like the assembly of peptide-PEG-folate conjugates or other targeted delivery systems where reproducibility and exact structural definition are paramount for reliable biological evaluation and potential clinical translation.

Enhancing Solubility and Reducing Aggregation of Hydrophobic Payloads

Incorporate Fmoc-PEG8-alcohol into the synthesis of any bioconjugate bearing a hydrophobic drug, fluorophore, or targeting ligand. The PEG8 spacer provides a substantial and predictable increase in aqueous solubility, mitigating aggregation and precipitation issues during synthesis, purification, and biological assay [4]. This ensures the conjugate remains in solution for accurate concentration determination and reproducible in vitro/in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-PEG8-alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.